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Compound of Interest

2-(4-Nitrophenyl)imidazo[1,2-
Compound Name:
ajpyridine

Cat. No.: B188108

An In-depth Technical Guide to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Synthesis,
Properties, and Therapeutic Potential

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a
"privileged structure” due to its prevalence in a wide array of biologically active compounds.[1]
[2] This guide provides a comprehensive technical overview of a specific analogue, 2-(4-
nitrophenyl)imidazo[1,2-a]pyridine. We delve into its fundamental chemical identity, explore
efficient and modern synthetic pathways, and synthesize the current understanding of its
significant therapeutic potential, particularly in the realms of oncology and infectious diseases.
This document is intended for researchers, medicinal chemists, and drug development
professionals, offering field-proven insights and detailed protocols to facilitate further
investigation and application of this promising molecular entity.

Molecular Identification and Physicochemical
Properties

A precise understanding of a compound's structure and properties is the foundation of all
subsequent research and development. This section delineates the core identity of 2-(4-
nitrophenyl)imidazo[1,2-a]pyridine.
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Chemical Structure

The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine ring system, with a 4-
nitrophenyl group substituted at the 2-position of the imidazole ring.

Caption: 2D Structure of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine.

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound
is 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

Physicochemical Properties

A summary of key computed physicochemical properties is essential for predicting the
molecule's behavior in biological systems and for planning experimental work.

Property Value Source
Molecular Formula C13HI9N302 [3]
Molecular Weight 239 g/mol [3]
LogP (Octanol-Water Partition
o 3.05 [3]

Coefficient)
LogSW (Aqueous Solubility) -3.94 [3]
Topological Polar Surface Area

polod 68.9 A2 [3]
(tPSA)
Number of Rotatable Bonds 1 [3]

Number of Hydrogen Bond 3]

Donors

Number of Hydrogen Bond 3]

Acceptors

Synthesis and Characterization
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The development of efficient, scalable, and versatile synthetic routes is critical for producing
sufficient quantities of the target compound and for generating analogues for structure-activity
relationship (SAR) studies. The imidazo[1,2-a]pyridine core can be constructed through several
robust methods.[4][5]

Recommended Synthetic Pathway: lodine-Catalyzed
Three-Component Reaction

A highly efficient and convergent approach for synthesizing derivatives of 2-(4-
nitrophenyl)imidazo[1,2-a]pyridine is the one-pot, three-component condensation reaction.
[6][7] This method is advantageous due to its operational simplicity, use of an inexpensive and
environmentally benign catalyst (iodine), and good to excellent yields.

The causality behind this choice is rooted in efficiency and modularity. By combining three
building blocks in a single step, this pathway significantly reduces synthesis time and
purification efforts compared to linear, multi-step sequences. The ability to vary the aldehyde,
aminopyridine, and isocyanide components makes it an ideal strategy for building a chemical
library for screening purposes.
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Starting Materials:

- 4-Nitrobenzaldehyde
- 2-Aminopyridine

- tert-Butyl Isocyanide

One-Pot Reaction Vessel
Solvent: Ethanol
Catalyst: lodine (0.5 mol%)
Temperature: Room Temp.

Stirring & Reaction

\

In-situ generation of intermediate via
[4+1] cycloaddition

Precipitation

Isolation & Purification
- Vacuum Filtration
- Rinsing with Water
- Drying

Final Product:
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

Click to download full resolution via product page

Caption: Workflow for the lodine-Catalyzed Synthesis.
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Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related
imidazo[1,2-a]pyridine derivatives.[6]

Materials:

4-Nitrobenzaldehyde (10 mmol, 1.51 g)
e 2-Aminopyridine (10 mmol, 0.94 g)

o tert-Butyl Isocyanide (10 mmol, 1.2 mL)
e lodine (0.05 mmol, 0.5 mol%)

e Ethanol (20 mL)

e 100 mL Round-Bottom Flask

o Magnetic Stirrer

Procedure:

e Vessel Preparation: To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde, 2-
aminopyridine, tert-butyl isocyanide, and ethanol.

o Catalyst Addition: Add the iodine catalyst (0.5 mol%) to the reaction mixture. The choice of
iodine as a catalyst is based on its ability to act as a mild Lewis acid to activate the reactants
without requiring harsh conditions or expensive metal catalysts.

o Reaction: Stir the mixture at room temperature. The progress of the reaction should be
monitored using Thin-Layer Chromatography (TLC). The self-validating nature of this
protocol is observed as a precipitate forms upon successful reaction completion.

« |solation: Once the reaction is complete (as indicated by TLC), isolate the solid product by
vacuum filtration using a suction funnel.
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 Purification: Wash the collected solid 2-3 times with cold water to remove any residual
starting materials and catalyst.

e Drying: Dry the purified product to afford the target compound.

Structural Characterization

Confirmation of the synthesized structure is achieved using standard analytical techniques.
While specific data for the parent compound is not detailed in the provided literature, analysis
of closely related analogues indicates that characterization would involve:

e 1H and 3C NMR Spectroscopy: To confirm the chemical environment of all protons and
carbons, ensuring the correct connectivity of the fused ring system and substituents.[6]

e Mass Spectrometry (MS): To verify the molecular weight of the final product.[8]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with derivatives
demonstrating a broad spectrum of pharmacological activities, including anticancer,
antitubercular, antiviral, and anti-inflammatory properties.[2][9][10]

Anticancer Activity

Derivatives of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have shown significant potential as
anticancer agents. The general workflow for evaluating such compounds involves screening
against a panel of human cancer cell lines to determine their cytotoxic potency.
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Caption: General Workflow for Anticancer Compound Screening.

A study on N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine, a direct product of
the recommended synthesis, demonstrated notable anticancer activities.[6][7] The IC50 values,
which represent the concentration required to inhibit 50% of cell growth, are summarized

below.
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Cell Line Cancer Type IC50 (pM)
Hep-2 Laryngeal Carcinoma 11
HepG2 Hepatocellular Carcinoma 13
MCF-7 Breast Adenocarcinoma 11
A375 Malignant Melanoma 11
Vero (Normal) Kidney Epithelial 91

The high IC50 value against the normal Vero cell line relative to the cancer cell lines suggests
a degree of selectivity, a highly desirable trait in chemotherapy drug candidates.[6]

Antitubercular Potential

The imidazo[1,2-a]pyridine scaffold is a critical component in the modern fight against
tuberculosis (TB), with several analogues showing potent activity against drug-sensitive,
multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium
tuberculosis.[1][11] The compound Q203, which features this core, is a notable clinical trial
candidate.[8]

The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves the inhibition
of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain,
thereby disrupting the bacterium's energy production.[11] The presence of the 2-(4-nitrophenyl)
moiety in our title compound makes it a compelling candidate for anti-TB screening, as
electronic modifications on the phenyl ring are known to significantly influence activity.

Future Directions and Conclusion

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine stands out as a molecule of significant interest, built
upon a scaffold with proven therapeutic relevance. Its straightforward, modular synthesis allows
for the rapid generation of analogues for extensive SAR studies.

Future research should focus on:

» SAR Optimization: Systematically modifying the nitrophenyl ring (e.g., altering the position of
the nitro group, or replacing it with other electron-withdrawing or -donating groups) to
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enhance potency and selectivity against cancer or microbial targets.

o Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its
anticancer effects.

o Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion
(ADME) properties of lead compounds to assess their drug-likeness.

In conclusion, 2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a valuable chemical entity that
combines a privileged medicinal scaffold with a synthetically accessible structure. The
compelling preliminary data on related compounds strongly supports its further investigation as
a lead structure in the development of next-generation anticancer and antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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